Molecular Identity and Mass Spectrometry Differentiation: Higher Molecular Weight and Distinct Exact Mass vs. 2-Aminomethyl Analog
The target compound, 2-(2-aminoethyl)-N,N-dimethylpyrimidin-4-amine hydrochloride, is structurally differentiated from its nearest commercially cataloged analog—2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine (free base, CAS 944902-71-0)—by a one-carbon homologation of the side chain (aminoethyl vs. aminomethyl) and the hydrochloride salt form. This results in a quantitatively distinct molecular weight (202.68 g/mol vs. 152.20 g/mol for the free base comparator) and a unique monoisotopic mass (202.09900 Da for the target ; 152.10600 Da for the comparator ), providing unambiguous differentiation by LC-MS and HRMS in multi-compound synthetic workflows. The target also differs from the hydrochloride salt of the aminomethyl analog (CAS 1196146-21-0, MW 188.66 g/mol [1]) by +14.02 amu (one CH₂ unit), further enabling resolution by mass-directed purification systems.
| Evidence Dimension | Molecular Weight and Monoisotopic Mass |
|---|---|
| Target Compound Data | MW = 202.68 g/mol; Monoisotopic Mass = 202.09900 Da; Formula = C₈H₁₅ClN₄ |
| Comparator Or Baseline | Comparator 1 (free base): 2-(Aminomethyl)-N,N-dimethylpyrimidin-4-amine, MW = 152.20 g/mol, CAS 944902-71-0. Comparator 2 (HCl salt): 2-(Aminomethyl)-N,N-dimethylpyrimidin-4-amine hydrochloride, MW = 188.66 g/mol, CAS 1196146-21-0. |
| Quantified Difference | ΔMW vs. Comparator 1 = +50.48 g/mol (+33.2%). ΔMW vs. Comparator 2 = +14.02 g/mol (+7.4%). |
| Conditions | Data from ChemSrc and CymitQuimica catalog entries; calculated from molecular formulas. |
Why This Matters
A mass difference of >14 Da relative to the nearest analog ensures baseline chromatographic separation in LC-MS and unambiguous identity confirmation during procurement receipt verification, reducing the risk of compound misidentification in multi-component screening libraries.
- [1] Chembase. 2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine hydrochloride (CAS 1196146-21-0). Accessed 2026. Available at: http://en.chembase.cn/1196146-21-0.html View Source
